molecular formula C13H29N3 B1351573 N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine CAS No. 626217-85-4

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine

Cat. No.: B1351573
CAS No.: 626217-85-4
M. Wt: 227.39 g/mol
InChI Key: ZPGIBQNQYWZCOF-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine is a useful research compound. Its molecular formula is C13H29N3 and its molecular weight is 227.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine has been utilized in various scientific studies, primarily in the field of chemistry for the synthesis and structural analysis of complexes. For instance, it has been involved in the synthesis and magnetic characterization of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases. These complexes exhibit interesting magnetic properties and form a hydrogen-bonded 2D network, as described in a study conducted by Bhowmik et al. (2010) (Bhowmik, Chattopadhyay, Drew, Díaz, & Ghosh, 2010). Additionally, Kamatchi, Selvaraj, & Kandaswamy (2005) utilized similar compounds to synthesize binuclear copper(II) complexes, which displayed moderate antiferromagnetic exchange interactions and distinctive electrochemical properties (Kamatchi, Selvaraj, & Kandaswamy, 2005).

Magnetic and Electrochemical Properties

The compound's derivatives have been instrumental in the study of magnetic properties and electrochemical behaviors. For example, Chattopadhyay et al. (2007) synthesized a novel thiocyanato-bridged nickel(II) complex, which displayed metamagnetic behavior with a specific Neél temperature (Chattopadhyay, Drew, Díaz, & Ghosh, 2007). Moreover, Karmakar et al. (2006) explored a family of ligands with slight variations but found significant structural diversity in the resultant complexes, demonstrating various magnetic coupling behaviors depending on the binding modes (Karmakar et al., 2006).

Molecular Interactions and Stability

The compound has also been studied for its potential in stabilizing molecular interactions. Elm et al. (2016) investigated the molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including a variant of the compound , and sulfuric acid, indicating its potential role in new particle formation due to its strong hydrogen-bonded molecular interactions (Elm, Jen, Kurtén, & Vehkamäki, 2016).

Catalytic and Polymerisation Applications

Furthermore, this compound and its derivatives have been employed in catalysis and polymerization studies. Lee et al. (2019) synthesized various cadmium(II) complexes involving N,N',X-tridentate X-substituted (X = N, O) 2-iminomethylpyridines for polymerization studies, indicating a significant influence of the substituent attached to ligand architecture on the activities towards the polymerization of rac-lactide and methyl methacrylate (Lee, Lee, Nayab, Yoon, 2019).

Properties

IUPAC Name

N',N'-diethyl-N-(1-methylpiperidin-4-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-4-16(5-2)10-6-9-14-13-7-11-15(3)12-8-13/h13-14H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGIBQNQYWZCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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